molecular formula C25H31N3O3 B11112953 1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11112953
M. Wt: 421.5 g/mol
InChI Key: XGFHQYVSMUMPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[55]undec-1-en-9-yl]ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a triazaspirane core, which is a rare and interesting motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one can be achieved through a multi-step process involving several key reactions:

    Formation of the Triazaspirane Core: The triazaspirane core can be synthesized via a cyclization reaction involving a suitable precursor. This step typically requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through a series of substitution reactions.

    Functional Group Modifications: The hydroxyl and methoxy groups can be introduced through selective functional group transformations. This may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, palladium-catalyzed coupling reactions.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: As a potential ligand for studying protein-ligand interactions due to its unique structure.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound with potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-[4-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C25H31N3O3/c1-16-8-9-19(14-17(16)2)21-15-22(20-6-5-7-23(31-4)24(20)30)27-25(26-21)10-12-28(13-11-25)18(3)29/h5-9,14,22,27,30H,10-13,15H2,1-4H3

InChI Key

XGFHQYVSMUMPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)C)NC(C2)C4=C(C(=CC=C4)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.